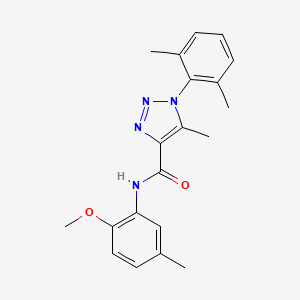

N-(2,6-dimethylphenyl)-N-propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of “levobupivacaine hydrochloride” starts with “(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide” as the initial material. This is then subjected to chiral separation using “l-(–)-dibenzoyl tartaric acid”, followed by substitution and a salting reaction . Another example is the synthesis of “N-(2,6-Dimethylphenyl)-acetamide” from “2,6-dimethyl aniline” and acetic anhydride in glacial acetic acid .

Aplicaciones Científicas De Investigación

Polymerization Catalysts

2,6-Lutidine derivatives have been utilized as catalysts or components in catalytic systems for the polymerization of specific monomers. For instance, the oxidative polymerization of 2,6-dimethylphenol was catalyzed by copper-mixed amine systems, including derivatives of 2,6-lutidine, demonstrating the compound's utility in producing polymers with specific molecular weights and properties (Li, 1995).

Material Synthesis and Characterization

In materials science, derivatives of N-(2,6-dimethylphenyl)-N-propylamine have been synthesized for applications in optoelectronic devices. Novel triarylamine derivatives with dimethylamino substituents were prepared, showcasing high coloration efficiency and electrochemical stability when introduced into electrochromic devices. This highlights the compound's relevance in developing advanced materials for electronic applications (Wu, Lin, & Liou, 2019).

Anticancer Research

In the medical field, specific derivatives of N-(2,6-dimethylphenyl)-N-propylamine have shown potential as anticancer agents. Rhenium(I) complexes with ligands derived from N-(2,6-dimethylphenyl)-N-propylamine exhibited promising in vitro anticancer activity and were subject to biodistribution studies to evaluate their potential in vivo applications. These complexes demonstrated the ability to circumvent cisplatin resistance, offering new avenues for cancer therapy (Knopf et al., 2017).

Analytical Chemistry Applications

Analytical methods have been developed for the quantification of substances using derivatives of N-(2,6-dimethylphenyl)-N-propylamine. For example, 3-(dimethylamino)-1-propylamine has been employed as a versatile reagent for removing byproducts in carbohydrate chemistry, indicating its utility in refining analytical procedures and enhancing the purity of chemical samples (Andersen, Heuckendorff, & Jensen, 2015).

Environmental Chemistry

The compound's derivatives have also been studied for their environmental impact, particularly in water treatment processes. Photocatalytic oxidation of pollutants, such as the fungicide metalaxyl, in water using TiO2 has been explored, with N-(2,6-dimethylphenyl)-N-propylamine derivatives serving as model compounds for understanding the degradation pathways and kinetics of environmental contaminants (Topalov, Molnár-Gábor, & Csanádi, 1999).

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-dimethyl-N-propylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYPATHQWVWUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=C1C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-N-propylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':4',1''-Terphenyl]-2',3,3'',5,5',5''-hexacarboxylic acid](/img/structure/B2730561.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2730571.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 6-chloropyridine-3-carboxylate](/img/structure/B2730577.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2730578.png)